3-(Difluoromethyl)-4-methoxyaniline 3-(Difluoromethyl)-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18289948
InChI: InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3
SMILES:
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol

3-(Difluoromethyl)-4-methoxyaniline

CAS No.:

Cat. No.: VC18289948

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-4-methoxyaniline -

Specification

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
IUPAC Name 3-(difluoromethyl)-4-methoxyaniline
Standard InChI InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3
Standard InChI Key VEALBHLGZCYAFT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N)C(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a difluoromethyl (-CF₂H) group at position 3. The methoxy group acts as an electron-donating moiety, while the difluoromethyl group introduces electron-withdrawing effects, creating a polarized electronic environment that influences reactivity. The IUPAC name is 3-(difluoromethyl)-4-methoxyaniline, with the SMILES notation COC₁=C(C=C(C=C₁)N)C(F)F .

Physicochemical Data

  • Molecular Formula: C₈H₉F₂NO

  • Molecular Weight: 173.16 g/mol

  • Hydrochloride Salt: C₈H₁₀ClF₂NO (209.62 g/mol)

  • Solubility: Limited data suggest moderate solubility in polar aprotic solvents like acetonitrile and dimethylformamide.

Table 1: Spectroscopic Identifiers

PropertyValueSource
InChIInChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3
InChIKeyVEALBHLGZCYAFT-UHFFFAOYSA-N
CAS Number155020-51-2 (free base)
2253630-41-8 (hydrochloride)

Synthesis Methods

Nucleophilic Substitution

The primary synthesis route involves reacting 4-methoxyaniline with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl phosphonate. This nucleophilic substitution proceeds under controlled temperatures (50–100°C) in solvents like tetrahydrofuran or dichloromethane. The reaction requires anhydrous conditions to prevent hydrolysis of the difluoromethyl group.

Table 2: Synthetic Yields and Conditions

MethodYield (%)ConditionsReference
Nucleophilic Substitution75–90THF, 80°C, 12 h
Hydrochloride Formation85–95HCl gas in ethanol, 0°C

Chemical Reactivity

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes electrophilic substitution at the ortho and para positions relative to the methoxy group. Nitration and sulfonation reactions are feasible, though the difluoromethyl group may sterically hinder certain transformations.

Reductive Amination

The primary amine group participates in reductive amination with ketones or aldehydes, forming secondary amines. This reactivity is exploited in drug discovery to create bioactive derivatives .

Biological Activity and Applications

Table 3: Biological Activity Data

ApplicationTarget/EffectIC₅₀/Kᵢ (nM)Reference
HDAC6 InhibitionHistone deacetylase 648
5-HT₆ Receptor BindingSerotonin receptor antagonism0.085

Agrochemical Uses

The compound serves as an intermediate in synthesizing herbicides and fungicides. Its fluorine content improves lipid solubility, enhancing bioavailability in plant tissues.

Future Directions

Catalytic asymmetric difluoroalkylation methods (e.g., chiral palladium complexes) could enable enantioselective synthesis of derivatives for targeted therapies . Additionally, structure-activity relationship (SAR) studies may optimize pharmacokinetic profiles for CNS drugs .

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